molecular formula C20H24F2N2O3S B2704437 2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954002-61-0

2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No. B2704437
CAS RN: 954002-61-0
M. Wt: 410.48
InChI Key: HREACJLTMVSBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of benzenesulfonamide, which is a class of organic compounds that includes a benzene ring bonded to a sulfonamido group . The “2,4-difluoro” part indicates the presence of two fluorine atoms on the benzene ring. The “N-(4-(2-phenylmorpholino)butyl)” part suggests a butyl chain attached to the nitrogen of the sulfonamide, with a morpholine ring attached to the butyl chain .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide core would be attached to a butyl chain with a morpholine ring, and the benzene ring would have two fluorine atoms attached .


Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are generally solid at room temperature and have relatively high melting points .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Oxidative Cross-Coupling Reactions : A study detailed the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting the cleavage of the C−H bond and the formation of phenanthridine derivatives using a palladium-copper catalyst system. This work demonstrates the utility of similar compounds in complex organic synthesis processes (Miura et al., 1998).
  • Synthesis of Novel Sulfonamides : Another research focused on the synthesis of novel N-substituted phenyl benzenesulfonylureas, including derivatives similar to the compound of interest. This study showcases the adaptability of sulfonamide chemistry for producing diverse molecular structures (Gegen Ta-n, 2015).

Biochemical Applications

  • Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives, including the synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, revealed their potential as inhibitors for carbonic anhydrase I and II. These findings suggest possible therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Some benzenesulfonamides are used as carbonic anhydrase inhibitors in medicine .

Future Directions

The future directions for this compound would depend on its potential applications. Benzenesulfonamides have been studied for their potential use in medicine, particularly as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes .

properties

IUPAC Name

2,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3S/c21-17-8-9-20(18(22)14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREACJLTMVSBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

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